3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a prop-2-yn-1-yl group attached to the amide nitrogen. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with propargylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and the product would be isolated using industrial-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, ultimately resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Similar structure but with a cinnamamide moiety instead of a benzamide.
3,4,5-Trimethoxyphenylacrylamide: Contains an acrylamide group instead of a benzamide.
3,4,5-Trimethoxybenzoic acid: Lacks the amide and prop-2-yn-1-yl groups.
Uniqueness
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research in various fields.
Properties
CAS No. |
18327-36-1 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H15NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h1,7-8H,6H2,2-4H3,(H,14,15) |
InChI Key |
JPFHIFYHKFGPSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC#C |
Origin of Product |
United States |
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